(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one
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Overview
Description
(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one is a chemical compound belonging to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system with a (4-methylphenyl)methylidene substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one typically involves the condensation of 4-methylbenzaldehyde with 1-benzofuran-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the (4-methylphenyl)methylidene moiety. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the (4-methylphenyl)methylidene moiety to a (4-methylphenyl)methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: (4-methylphenyl)methyl derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(4-methoxyphenyl)methylidene]-1-benzofuran-2-one
- (3Z)-3-[(4-chlorophenyl)methylidene]-1-benzofuran-2-one
- (3Z)-3-[(4-fluorophenyl)methylidene]-1-benzofuran-2-one
Uniqueness
(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one is unique due to the presence of the (4-methylphenyl)methylidene moiety, which imparts specific chemical and biological properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
1025-48-5 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-15(13)18-16(14)17/h2-10H,1H3/b14-10- |
InChI Key |
BPWVHYQPWJBKFW-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3OC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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